molecular formula C4Br2F6 B1598182 1,4-Dibromohexafluoro-2-butene CAS No. 360-87-2

1,4-Dibromohexafluoro-2-butene

Cat. No. B1598182
CAS RN: 360-87-2
M. Wt: 321.84 g/mol
InChI Key: BDJHSJLEJXRSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromohexafluoro-2-butene is a chemical compound with the CAS Number: 360-87-2. It has a molecular weight of 321.84 and its IUPAC name is (2E)-1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene .


Molecular Structure Analysis

The molecular formula of 1,4-Dibromohexafluoro-2-butene is C4Br2F6 . The InChI code for this compound is 1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+ .


Chemical Reactions Analysis

There is a report that 1,4-Dibromohexafluoro-2-butene reacts with sodium methoxide, ethoxide, or isopropoxide in the corresponding alcohols, proceeding with an allylic rearrangement to form 3-alkoxy-4-bromohexafluoro-1-butenes .

Scientific Research Applications

  • Chemical Reactivity Studies :

    • 1,4-Dibromohexafluoro-2-butene's reactivity has been explored in various chemical reactions. For instance, its reaction with disilyne (RSi≡SiR) results in stereospecific addition, leading to products like 1,2-disilabenzene, demonstrating its utility in complex chemical syntheses (Kinjo et al., 2007).
  • Material Science and Biostability :

    • In the field of material science, derivatives of 1,4-Dibromohexafluoro-2-butene, such as butenediol, have been used to enhance the biostability of poly(ether)urethanes. This application is significant in developing materials with improved durability and resistance to degradation (Hsu & Chen, 1999).
  • Electrochemical Studies :

    • The compound's electrochemical behavior has been studied, revealing a range of reduction products like cyclobutane, n-butane, and various butenes. Such studies are crucial for understanding its behavior in electrochemical systems and potential applications in energy storage and conversion (Pritts & Peters, 1995).
  • Organic Synthesis :

    • It serves as a starting material or intermediate in various organic syntheses. For example, its reaction with vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, leads to the formation of 1,4-disilyl-2-butenes, illustrating its role in synthesizing organosilicon compounds (Watabe et al., 2001).
  • Surface Chemistry and Spectroscopy :

    • The thermal chemistry of derivatives like 1,4-difluoro-2-butenes on platinum surfaces has been characterized, providing insights into surface interactions and reactions, which are essential for catalysis and surface modification techniques (Lee et al., 2008).
  • Synthetic Chemistry :

    • Its transformation into various olefins, like 1,4-dibromo-hexafluoro-2-butene, and further oxidation to diketones, showcases its versatility in synthetic chemistry. These processes are vital in creating complex molecules for pharmaceuticals, agrochemicals, and other industrial applications (Hemer et al., 1989).

Safety And Hazards

The safety information available indicates that 1,4-Dibromohexafluoro-2-butene is an irritant and should be refrigerated . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(E)-1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJHSJLEJXRSSG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)Br)F)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)Br)\F)(\C(F)(F)Br)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromohexafluoro-2-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromohexafluoro-2-butene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromohexafluoro-2-butene

Citations

For This Compound
4
Citations
I Hemer, V Moravcová, V Dědek - Collection of Czechoslovak …, 1988 - cccc.uochb.cas.cz
Reaction of 1,4-dibromohexafluoro-2-butene (I) with sodium methoxide, ethoxide or isopropoxide in the corresponding alcohols proceeds with allylic rearrangement under formation of 3…
Number of citations: 2 cccc.uochb.cas.cz
DF Shellhamer, DC Gleason, GG Vaughan… - Journal of fluorine …, 2003 - Elsevier
Ionic and photochemical reaction of chlorine (Cl 2 ), bromine (Br 2 ) and iodine monochloride (ICl) to hexafluoro-1,3-butadiene (1) and 1,3-butadiene (2) were carried out under …
Number of citations: 12 www.sciencedirect.com
WT Miller Jr, JH Fried, H Goldwhite - Journal of the American …, 1960 - ACS Publications
Experimental evidence is presented to show that a potentially broad area of carbon-fluorine chemistry consists of reac-tions of the fluoroólefins which are brought about by fluoride ion …
Number of citations: 128 pubs.acs.org
M Hudlicky - 2000 - books.google.com
This book is a synthesis of two of Hudlicky's earlier books outlining the many unpredictable properties of fluorine and its compounds that are not analogous to the properties of any other …
Number of citations: 16 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.